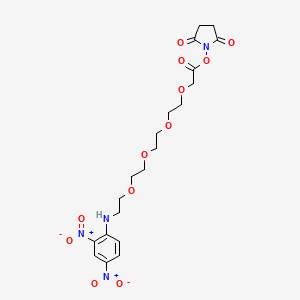

DNP-PEG4-CH2 NHS ester

Description

Evolution of Activated Esters in Bioconjugation Chemistry

The use of activated esters in bioconjugation has a rich history, with N-hydroxysuccinimide (NHS) esters playing a pivotal role. Introduced in 1963 by Anderson et al. as a superior alternative to phenyl esters for peptide bond formation, NHS esters quickly gained prominence. rsc.org Their high reactivity and selectivity towards primary aliphatic amines, which are readily available on the surface of proteins (at the N-terminus and on lysine (B10760008) residues), made them ideal for protein modification. thermofisher.comrsc.orgcreative-proteomics.com

Prior to the widespread adoption of NHS esters, other reagents like isothiocyanates were used for amine labeling. However, NHS esters offered several advantages, including faster reaction rates, the formation of more stable amide bonds, and the ability to react efficiently at a lower pH range (7-8), which is beneficial for maintaining the integrity of sensitive proteins. rsc.org The development of various NHS ester derivatives has further expanded their utility, making them one of the most powerful and commonly used classes of reagents in bioconjugation today. rsc.orgglenresearch.com

Structural Rationale of DNP-PEG4-CH2 NHS Ester for Bioconjugation Design

The design of this compound is a prime example of modular thinking in chemical biology, where distinct chemical motifs are combined to achieve a specific set of functions. The molecule consists of an NHS ester for covalent attachment, a PEG spacer for improved biophysical properties, and a DNP group for detection. biotium.combroadpharm.com

Role of the N-Hydroxysuccinimide (NHS) Ester Moiety in Amine Reactivity

The N-hydroxysuccinimide (NHS) ester is the reactive component of the molecule, responsible for forming a stable covalent bond with the target biomolecule. creative-proteomics.comglenresearch.com NHS esters react efficiently with primary amines (–NH2), which are common functional groups found in proteins and other biomolecules. thermofisher.com The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the ester, resulting in the formation of a highly stable amide bond and the release of NHS as a byproduct. creative-proteomics.comglenresearch.com

This reaction is most efficient at a slightly alkaline pH (typically 7.2 to 8.5), where the primary amines are deprotonated and thus more nucleophilic. thermofisher.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be displaced by amines. glenresearch.com It is important to note that hydrolysis of the NHS ester can occur in aqueous solutions, which competes with the desired amine reaction. glenresearch.comthermofisher.com Therefore, reaction conditions such as buffer composition and pH must be carefully controlled for optimal conjugation efficiency. thermofisher.com

Significance of the Polyethylene (B3416737) Glycol (PEG) Spacer in Bioconjugate Design

The polyethylene glycol (PEG) spacer is a crucial element that imparts several beneficial properties to the bioconjugate. axispharm.comchempep.com PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units, and its inclusion as a linker offers several advantages:

Increased Solubility: PEG is highly hydrophilic, and its presence can significantly improve the water solubility of hydrophobic molecules to which it is attached. axispharm.comthermofisher.comaatbio.com This is particularly important when conjugating multiple DNP groups, which are hydrophobic, to a single biomolecule, as it helps prevent aggregation and precipitation. aatbio.com

Reduced Immunogenicity: The PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and reducing the likelihood of an immune response. axispharm.comchempep.com

Enhanced Stability: PEGylation can protect the attached biomolecule from enzymatic degradation. axispharm.comchemscene.com

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain provides a spatial separation between the DNP tag and the biomolecule, which can minimize interference with the biomolecule's function. chempep.cominterchim.fr

The "4" in this compound indicates that the PEG spacer consists of four repeating ethylene glycol units, providing a defined and discrete spacer length. thermofisher.com

Functionality of the Dinitrophenyl (DNP) Hapten Tag in Labeling and Detection

The dinitrophenyl (DNP) group serves as a hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule like a protein. synabs.begenelink.com This property makes DNP an excellent tag for detection in various immunoassays. synabs.be Since DNP is not naturally found in tissues, it provides a specific target for detection without endogenous background. synabs.be

Once a biomolecule is labeled with the DNP group using the this compound, it can be detected with high sensitivity and specificity using anti-DNP antibodies. genelink.comsydlabs.combiotium.com These antibodies can be conjugated to enzymes for colorimetric or chemiluminescent detection, or to fluorescent dyes for visualization in techniques like immunofluorescence microscopy and flow cytometry. genelink.combiotium.com This DNP-anti-DNP antibody system offers a versatile and robust alternative to other detection systems, such as those based on biotin-streptavidin. synabs.besydlabs.com

Overview of Academic Research Trajectories Utilizing this compound

The unique properties of this compound have led to its use in a variety of academic research areas. A significant application is in the study of allergic responses and mast cell biology. For instance, it has been used to investigate the internalization of antigen-specific IgE on mouse mast cells following desensitization. aatbio.com

Another area of research involves the study of immune responses and inflammation. One study utilized this compound to understand how IgG immune complexes induce the recruitment of inflammatory cells into the airway and mediate late airway hyperresponsiveness in mice. aatbio.com

Furthermore, the DNP tag has been employed in studies on oxidative stress. Research on age-associated oxidative modifications of mitochondrial proteins in mouse skeletal muscles has utilized DNP for the detection and localization of markers of oxidative damage. aatbio.com The compound has also been noted for its potential use as an amine-reactive FRET quencher when paired with tryptophan or tyrosine. biotium.comaatbio.com These examples highlight the versatility of this compound as a tool for labeling and detecting biomolecules in diverse biological investigations.

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O12/c25-18-3-4-19(26)22(18)36-20(27)14-35-12-11-34-10-9-33-8-7-32-6-5-21-16-2-1-15(23(28)29)13-17(16)24(30)31/h1-2,13,21H,3-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHAEJDYBUIIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Dnp Peg4 Ch2 Nhs Ester

Established Synthetic Routes for N-Hydroxysuccinimide Esters

N-Hydroxysuccinimide (NHS) esters are widely utilized activated esters in bioconjugation due to their reactivity with primary amines under mild conditions, leading to stable amide bond formation. amerigoscientific.comresearchgate.net Their synthesis is a critical step in the production of amine-reactive probes.

Carboxylic Acid Coupling with N-Hydroxysuccinimide

The most common and traditional method for preparing NHS esters involves the direct coupling of a carboxylic acid with N-Hydroxysuccinimide. amerigoscientific.comresearchgate.netthieme-connect.com This reaction is typically facilitated by a coupling agent, most notably a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). amerigoscientific.comwikipedia.orgcitizendium.org The process begins with the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. amerigoscientific.comcitizendium.org This intermediate is then susceptible to nucleophilic attack by NHS, yielding the desired NHS ester and a urea (B33335) byproduct. amerigoscientific.com While robust and broadly applicable, a significant drawback of this method is the formation of the urea byproduct, which can complicate purification. researchgate.net

To circumvent the issues associated with urea byproducts, alternative activating agents can be employed. These include the use of mixed anhydrides or chlorophosphates. amerigoscientific.com In the mixed anhydride (B1165640) approach, the carboxylic acid is reacted with an acid anhydride to generate a more reactive acylating species, which then reacts with NHS. amerigoscientific.com

Alternative Synthetic Strategies for NHS Ester Formation

Recent advancements in organic synthesis have introduced several alternative routes to NHS esters, expanding the range of accessible starting materials and improving reaction efficiency.

One innovative approach involves the coupling of alcohols or aldehydes with N-hydroxysuccinimide under oxidizing conditions . amerigoscientific.com For instance, 2-iodoxybenzoic acid (IBX) can be used as an oxidizing agent to convert alcohols or aldehydes into reactive intermediates that subsequently couple with NHS. amerigoscientific.com Another method utilizes organocatalysis with tetrabutylammonium (B224687) iodide, offering a more environmentally friendly process. amerigoscientific.com

Palladium-catalyzed carbonylation reactions represent another significant development. amerigoscientific.com This method allows for the synthesis of NHS esters from (het)aryl halides and N-hydroxysuccinimide under carbon monoxide pressure, providing a distinct pathway from traditional methods. amerigoscientific.commdpi.com

The use of triphosgene as an acid activator offers a simple and convenient method for preparing NHS esters from carboxylic acids at room temperature with good yields. tandfonline.comresearchgate.net This method is operationally simple and avoids many of the byproducts associated with other coupling agents. tandfonline.com Similarly, a combination of triphenylphosphine (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) can be used to synthesize active esters from carboxylic acids, avoiding the need for carbodiimides. organic-chemistry.orgacs.org

Another strategy involves the use of N,O-bis(trimethylsilyl)acetamide (BSA) as a coupling agent for the reaction between NHS esters and amines, which proceeds under mild, neutral conditions. rhhz.net This simplifies the purification process as the byproducts are easily removed by water washing. rhhz.net

| Synthetic Method | Key Reagents | Advantages | Disadvantages |

| Carbodiimide Coupling | Carboxylic acid, NHS, DCC/EDC amerigoscientific.comwikipedia.org | Widely applicable, robust amerigoscientific.com | Urea byproduct formation, potential for side reactions amerigoscientific.comresearchgate.net |

| Mixed Anhydride Method | Carboxylic acid, acid anhydride, NHS amerigoscientific.com | Mitigates urea byproduct formation amerigoscientific.com | Requires careful control of reaction conditions amerigoscientific.com |

| Oxidative Coupling | Alcohol/aldehyde, NHS, IBX/organocatalyst amerigoscientific.com | Broader substrate scope amerigoscientific.com | Requires optimization of oxidizing conditions amerigoscientific.com |

| Palladium-Catalyzed Carbonylation | (Het)aryl halide, NHS, CO, Palladium catalyst amerigoscientific.commdpi.com | Access from halogenated derivatives amerigoscientific.com | Requires specialized equipment (pressure reactor) |

| Triphosgene Activation | Carboxylic acid, triphosgene, triethylamine, NHS tandfonline.comresearchgate.net | Mild conditions, good yields, simple operation tandfonline.com | Triphosgene is toxic and requires careful handling |

| Iodine/Triphenylphosphine | Carboxylic acid, I2, PPh3, Et3N, NHS organic-chemistry.orgacs.org | Avoids carbodiimides, room temperature organic-chemistry.org | Stoichiometric amounts of reagents may be needed |

| BSA Coupling | NHS ester, amine, BSA rhhz.net | Mild, neutral conditions, simple purification rhhz.net | Primarily for coupling pre-formed NHS esters to amines |

Scalable Synthesis Approaches for PEGylated N-Hydroxysuccinimide Esters

The large-scale production of PEGylated NHS esters is crucial for their application in various biomedical fields. ijrpr.com The synthesis of compounds like DNP-PEG4-CH2 NHS ester involves the functionalization of a polyethylene (B3416737) glycol (PEG) backbone. ijrpr.commedchemexpress.com A typical scalable synthesis might involve reacting a PEG molecule functionalized with a carboxylic acid with NHS in the presence of a coupling agent like EDC. ijrpr.com The reaction conditions, such as solvent, temperature, and pH, are critical for achieving high yields and purity. For instance, a common procedure involves dissolving the PEG-acid and NHS in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere, followed by the addition of the coupling agent. The reaction is often stirred at room temperature for several hours to ensure complete conversion. ijrpr.com Purification is typically achieved through chromatography. neb.com

Chemical Modifications and Derivatization Strategies for Polyethylene Glycol Linkers in Amine-Reactive Compounds

The PEG linker plays a pivotal role in determining the properties of the final bioconjugate. chempep.comcreativepegworks.com Its length and the presence of other functional groups can be tailored to specific applications. chempep.comthermofisher.com

Manipulation of Polyethylene Glycol Chain Lengths for Targeted Bioconjugation

The length of the PEG chain is a critical parameter that influences the physicochemical and biological properties of the resulting conjugate. nih.govacs.orgrsc.org Increasing the PEG chain length generally leads to:

Increased Hydrophilicity : Longer PEG chains enhance the water solubility of the molecule. chempep.com

Improved Pharmacokinetics : A larger hydrodynamic radius resulting from longer PEG chains can reduce renal clearance, thereby extending the circulation half-life of a therapeutic agent. chempep.combroadpharm.com

Reduced Immunogenicity : The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the immune system. chempep.comucl.ac.be

Altered Binding Affinity : The length of the PEG spacer can impact the accessibility of the terminal functional group, potentially affecting its binding to target molecules. researchgate.net For instance, a longer PEG chain might sterically hinder the interaction of the DNP group with its target.

The synthesis of DNP-PEG-NHS esters with varying PEG lengths (e.g., PEG2, PEG3, PEG4, etc.) allows for the fine-tuning of these properties for specific applications. axispharm.com For example, DNP-PEG4-NHS ester offers enhanced water solubility compared to its shorter PEG counterparts.

Bioconjugation Strategies and Reactivity Mechanisms of Dnp Peg4 Ch2 Nhs Ester

Mechanism of Amide Bond Formation via N-Hydroxysuccinimide Ester Chemistry

N-hydroxysuccinimide (NHS) esters are among the most common reagents for modifying primary amines in peptides and proteins. nih.govthermofisher.com The reaction results in a stable amide linkage, covalently attaching the DNP-PEG4-CH2 moiety to the target biomolecule. biotium.comaatbio.com This process is favored for its efficiency and the stability of the resulting conjugate. nih.gov

The fundamental reaction mechanism involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. rsc.org Primary amines, such as the α-amine at the N-terminus of a protein or the ε-amine of a lysine (B10760008) residue side chain, act as potent nucleophiles under appropriate pH conditions. nih.gov The reaction proceeds through a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond. mst.edu

This reaction is highly efficient for creating stable bioconjugates for a variety of applications. nih.gov

The formation of the amide bond is a thermodynamically favorable process, resulting in a stable covalent linkage. The kinetics of the reaction, however, are highly dependent on several factors, most notably pH. The reacting species is the unprotonated amine, so the reaction rate is significantly influenced by the pKa of the amine and the pH of the reaction buffer. nih.govstackexchange.com

Kinetic studies on the aminolysis of NHS esters in aqueous solutions indicate a mechanism where a tetrahedral intermediate is formed in a rapid pre-equilibrium, followed by a rate-determining breakdown to the final products. mst.edumst.edu The rate of reaction increases with the basicity of the amine, as a more basic amine leads to a higher concentration of the tetrahedral intermediate. mst.edu However, the reaction must be conducted in a pH range that balances amine deprotonation with the competing hydrolysis of the NHS ester. At high pH, the concentration of the nucleophilic free amine increases, but the rate of hydrolysis of the NHS ester also accelerates significantly, which can reduce conjugation efficiency. thermofisher.comnih.gov For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.comnih.gov

| Parameter | Effect on Reaction Rate |

| pH | Optimal range is typically 7.2-8.5. Lower pH leads to protonated (non-nucleophilic) amines, while higher pH increases the rate of competing NHS ester hydrolysis. thermofisher.com |

| Amine pKa | Amines with lower pKa are more nucleophilic at a given pH, enhancing the reaction rate. nih.gov |

| Temperature | Reactions are often performed at room temperature or 4°C to balance reaction rate and reagent stability. thermofisher.comnih.gov |

| Concentration | Higher concentrations of the protein and reagent generally lead to faster reaction rates. |

Chemo-selectivity in Biomolecular Labeling

In protein chemistry, the primary targets for NHS esters are the α-amino group of the N-terminus and the ε-amino group of lysine side chains. nih.gov The ability to selectively target one over the other is a key consideration in bioconjugation.

Selective labeling of the N-terminal α-amine is often desirable because most proteins have only one N-terminus, allowing for more controlled, stoichiometric labeling. nih.gov This selectivity can be achieved by exploiting the difference in pKa values between the N-terminal α-amine and the lysine ε-amine. nih.gov The pKa of the N-terminal α-amino group is generally lower (around 8.0) than that of the lysine ε-amino group (around 10.0). nih.govresearchgate.net By performing the labeling reaction at a near-neutral pH (e.g., pH 7.0-7.5), the N-terminal amine is more substantially deprotonated and thus more nucleophilic than the lysine side chains, which remain largely protonated. nih.gov This pH control is a critical strategy for achieving site-specific modification at the N-terminus. stackexchange.com

Lysine is one of the most abundant amino acids in proteins, making its ε-amino group a common target for NHS esters. nih.gov To favor reaction with lysine residues, the pH of the reaction buffer is typically raised to between 8.5 and 9.5. nih.gov At these more alkaline conditions, the ε-amino groups of lysine residues are sufficiently deprotonated to become reactive nucleophiles. rsc.org However, because proteins often contain numerous lysine residues, this approach can lead to a heterogeneous mixture of labeled products, which may impact protein structure and function. nih.gov

| Amine Group | Typical pKa | Optimal pH for Reaction | Key Characteristic |

| N-terminal α-amine | ~8.0 | 7.0 - 7.5 | Allows for site-specific, 1:1 labeling. nih.govresearchgate.net |

| Lysine ε-amine | ~10.0 | 8.5 - 9.5 | Abundant on protein surfaces, can lead to multiple labels per protein. nih.govnih.gov |

While NHS esters are primarily used to target amines, they are not completely selective and can exhibit off-target reactivity with other nucleophilic amino acid side chains, particularly under certain conditions. nih.govresearcher.liferesearchgate.net This is an important consideration as it can lead to unintended modifications of the biomolecule.

Studies have shown that the hydroxyl groups of serine, threonine, and tyrosine can react with NHS esters to form ester linkages. stackexchange.comnih.govresearchgate.net This side reaction is more significant at higher pH and can be influenced by adjacent amino acids that may increase the nucleophilicity of the hydroxyl group. rsc.orgstackexchange.comnih.gov The thiol group of cysteine is also a potent nucleophile that can react with NHS esters, though this reaction is often reversible and can accelerate the hydrolysis of the reagent. rsc.orgstackexchange.com Additionally, reactivity with the guanidinium (B1211019) group of arginine and the imidazole (B134444) group of histidine has been reported, although these reactions are generally less common than those with primary amines. rsc.orgstackexchange.com

| Amino Acid | Nucleophilic Group | Potential for Off-Target Reaction |

| Serine | Hydroxyl (-OH) | Can occur, especially at higher pH or with activating neighboring residues. rsc.orgnih.gov |

| Threonine | Hydroxyl (-OH) | Similar to serine, shows significant reactivity under certain conditions. rsc.orgnih.gov |

| Tyrosine | Phenolic Hydroxyl (-OH) | Can react, forming an unstable ester that is prone to hydrolysis. rsc.orgstackexchange.com |

| Cysteine | Thiol (-SH) | Highly nucleophilic; can form a transient thioester, potentially increasing hydrolysis. rsc.orgstackexchange.com |

| Histidine | Imidazole | Reactivity has been observed but is generally less significant than with amines. rsc.orgresearchgate.net |

| Arginine | Guanidinium | Some reactivity has been reported under specific conditions. stackexchange.com |

Controlling reaction conditions, particularly pH, is crucial to minimize these off-target reactions and ensure the desired chemo-selectivity for primary amines. stackexchange.comnih.gov

Optimization of Reaction Conditions for Conjugation Efficiency

The successful bioconjugation of DNP-PEG4-CH2 NHS ester to target molecules, primarily through the reaction with primary amines, is highly dependent on the careful optimization of several key reaction parameters. These include the pH of the reaction buffer, the choice of solvent system, and the molar ratio of the labeling reagent to the target biomolecule. Controlling these conditions is critical to maximize the yield of the desired conjugate while minimizing side reactions, such as hydrolysis of the NHS ester.

pH Dependency of N-Hydroxysuccinimide Ester Reactivity and Hydrolysis

The reaction between the N-Hydroxysuccinimide (NHS) ester of this compound and primary amines is profoundly influenced by the pH of the reaction medium. lumiprobe.comwindows.netinterchim.fr The primary targets for this reaction on proteins are the N-terminal α-amino group and the ε-amino group of lysine residues. lumiprobe.comthermofisher.com For the reaction to proceed efficiently, the amine must be in its unprotonated, nucleophilic state.

Consequently, the optimal pH for labeling reactions with NHS esters represents a compromise between ensuring the amine is sufficiently deprotonated and minimizing the rate of ester hydrolysis. For most NHS ester conjugations, the recommended pH range is slightly alkaline, typically between 7.2 and 9.0. thermofisher.comborenpeg.com More specifically, an optimal pH is often cited as being between 8.3 and 8.5. lumiprobe.comwindows.netinterchim.frlumiprobe.com However, for some specific PEGylated DNP-NHS esters, an optimal range of pH 7.0 - 7.5 has also been reported. vectorlabs.com

The rate of hydrolysis is highly pH-dependent. For instance, the half-life of an NHS ester can be several hours at pH 7.0 but may decrease to mere minutes at a pH of 8.6, underscoring the critical need for precise pH control during the labeling procedure. thermofisher.com

| pH Level | State of Primary Amine (-NH2) | Reactivity with NHS Ester | Rate of NHS Ester Hydrolysis | Overall Conjugation Efficiency |

|---|---|---|---|---|

| Acidic (<7.0) | Protonated (-NH3+) | Low / None | Slow | Poor |

| Neutral to Slightly Alkaline (7.2 - 8.5) | Increasingly Unprotonated (-NH2) | Optimal | Moderate | High |

| Strongly Alkaline (>9.0) | Unprotonated (-NH2) | High | Very Rapid | Poor |

Selection of Appropriate Solvent Systems for Bioconjugation Protocols

The selection of a suitable solvent is crucial for the successful conjugation of this compound. While the PEG4 linker enhances the water solubility of the compound compared to non-PEGylated analogues, the DNP moiety and the NHS ester itself can impart hydrophobic characteristics. biotium.comaatbio.comaatbio.com

NHS esters that are not readily soluble in aqueous buffers must first be dissolved in a water-miscible, polar aprotic organic solvent. lumiprobe.comthermofisher.com The most commonly recommended solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). lumiprobe.comlumiprobe.comthermofisher.combiotium.com This concentrated stock solution is then added to the aqueous solution of the biomolecule to be labeled. lumiprobe.comwindows.net It is critical to use high-quality, anhydrous solvents, as NHS esters are sensitive to moisture. borenpeg.comsigmaaldrich.com When using DMF, it must be free from any dimethylamine (B145610) impurities, which could otherwise react with the NHS ester. lumiprobe.comwindows.netinterchim.fr

The final concentration of the organic solvent in the aqueous reaction mixture should be kept low, typically between 0.5% and 10%, to avoid denaturation of the target protein. thermofisher.com The primary reaction medium for the bioconjugation itself is typically an aqueous buffer, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffer, adjusted to the optimal pH. lumiprobe.comthermofisher.com Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. windows.netborenpeg.comsigmaaldrich.comfurthlab.xyz

| Component | Recommended Systems | Key Considerations |

|---|---|---|

| Initial NHS Ester Dissolution | Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF) lumiprobe.comlumiprobe.combiotium.com | Use high-purity, amine-free solvents. Prepare fresh as NHS esters hydrolyze in the presence of moisture. windows.netborenpeg.comsigmaaldrich.com |

| Aqueous Reaction Buffer | Phosphate buffer, Sodium Bicarbonate buffer, Borate buffer, HEPES buffer lumiprobe.comthermofisher.com | Must be free of primary amines (e.g., Tris, Glycine). windows.netsigmaaldrich.com The pH must be carefully controlled within the optimal range (typically 7.2-8.5). thermofisher.com |

Stoichiometric Ratios in Labeling Reactions

To achieve efficient labeling, the this compound is typically used in a molar excess relative to the amount of the target biomolecule. lumiprobe.com This ensures that the reaction proceeds to a satisfactory level of completion despite the competing hydrolysis reaction. thermofisher.com

The optimal molar ratio of NHS ester to protein is not fixed and depends on several factors, including the concentration and structure of the protein (specifically, the number of accessible primary amines), the reactivity of the NHS ester, and its solubility. lumiprobe.com For mono-labeling of common proteins and peptides, an empirical molar excess of 8- to 10-fold is often suggested as a starting point. lumiprobe.cominterchim.fr For larger molecules like antibodies, a starting ratio of 8-fold or higher may be appropriate, with some protocols suggesting ratios as high as 15:1. sigmaaldrich.com For smaller proteins, a lower molar ratio of 1-2 may be sufficient. sigmaaldrich.com

It is highly recommended to perform pilot experiments with varying molar ratios to determine the optimal conditions for a specific protein and desired degree of labeling. Insufficient excess of the NHS ester may result in a low labeling yield, while an excessive amount can lead to nonspecific modifications or difficulties in removing the unreacted reagent during purification. windows.net

Advanced Academic Research Applications of Dnp Peg4 Ch2 Nhs Ester Conjugates

Application in Proteomics and Protein Functional Studies

DNP-PEG4-CH2 NHS ester has emerged as a versatile tool in proteomics and the functional analysis of proteins. Its unique tripartite structure, consisting of a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) linker, and a N-hydroxysuccinimide (NHS) ester, allows for efficient labeling and subsequent detection of proteins and other biomolecules. This enables a wide range of applications, from simple protein tagging to complex functional assays.

The development of protein probes is crucial for elucidating protein function, localization, and interactions. This compound is designed as an amine-reactive building block for creating such probes. aatbio.com

Mechanism of Action : The NHS ester group at one end of the molecule reacts efficiently with primary amines, such as the N-terminal α-amine and the ε-amine of lysine (B10760008) residues on a protein, to form stable covalent amide bonds. biotium.combroadpharm.com This reaction is typically performed in a pH range of 7.0-7.5. vectorlabs.com

The DNP Hapten Tag : The DNP group serves as a highly effective hapten tag. biotium.com Since DNP is not naturally found in tissues, it provides a specific epitope for detection with high-affinity anti-DNP monoclonal antibodies, minimizing background from endogenous molecules. synabs.be This system serves as an excellent alternative to biotin-based detection systems. synabs.be

The PEG4 Linker : The hydrophilic polyethylene (B3416737) glycol (PEG) linker confers significant advantages. It improves the water solubility of the DNP-tagged conjugate, which is particularly beneficial when labeling hydrophobic proteins or when multiple DNP tags are attached to a single biomolecule, as it helps prevent aggregation and precipitation. aatbio.combroadpharm.com

The combination of these features makes this compound a robust reagent for generating DNP-labeled proteins for use in a variety of immunoassays, including Western blotting, ELISA, and immunohistochemistry. synabs.be

| Component | Function | Key Feature |

|---|---|---|

| DNP (2,4-dinitrophenyl) | Hapten Tag | Enables specific detection via anti-DNP antibodies. biotium.com |

| PEG4 (Tetraethylene glycol) | Spacer/Linker | Increases water solubility of the conjugate. aatbio.combroadpharm.com |

| NHS Ester (N-hydroxysuccinimide) | Reactive Group | Forms stable amide bonds with primary amines on proteins. biotium.com |

While NHS esters are highly effective for protein labeling, their reactivity with all primary amines can lead to heterogeneous labeling at multiple lysine sites, which may interfere with protein structure and function. acs.org Consequently, strategies have been developed to achieve selective labeling of the protein's N-terminus.

A prominent and effective strategy leverages principles from native chemical ligation (NCL). nih.gov This "one-pot," two-step method allows for the conversion of a generally reactive NHS ester into a highly selective N-terminal labeling reagent. nih.govresearchgate.net

Thioester Conversion : The this compound is first incubated with a small thiol molecule, typically 2-mercaptoethanesulfonate (MESNa). This converts the highly reactive NHS ester into a more chemoselective thioester via a transesterification reaction. acs.orgnih.gov

N-Terminal Cysteine Ligation : The in situ-generated DNP-PEG4-CH2-thioester is then added to a target protein that has been engineered to possess a unique N-terminal cysteine residue. The thioester reacts specifically with the N-terminal cysteine to form a stable amide bond, resulting in a protein that is selectively and stoichiometrically labeled at its N-terminus. acs.orgnih.govnih.gov

This approach combines the commercial availability of a vast array of NHS esters with the high selectivity of NCL, providing a powerful tool for producing homogeneously labeled proteins for functional and structural studies. acs.orgnih.gov

| Step | Reaction | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Transesterification | This compound, MESNa | Formation of a chemoselective DNP-PEG4-CH2-thioester. nih.gov |

| 2 | N-Terminal Ligation | DNP-PEG4-CH2-thioester, Protein with N-terminal Cysteine | Site-specific, stoichiometric labeling at the N-terminus. acs.orgnih.gov |

Understanding the complex web of protein-protein interactions (PPIs) is fundamental to cell biology. Tag-based affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for elucidating these networks. nih.gov this compound can be used to label a protein of interest (the "bait"), which is then used to identify its binding partners (the "prey") from cell lysates.

The general workflow is as follows:

Bait Labeling : The bait protein is labeled with the DNP tag using this compound.

Co-Immunoprecipitation (Co-IP) : The DNP-labeled bait protein is introduced into a cell lysate, where it can bind to its native interaction partners. An anti-DNP antibody, typically immobilized on agarose (B213101) or magnetic beads, is then used to capture the DNP-bait protein along with its entire complex of prey proteins. nih.govresearchgate.net

Elution and Analysis : After washing away non-specific binders, the protein complex is eluted from the beads.

Mass Spectrometry : The individual proteins in the complex are identified and quantified using mass spectrometry (MS), revealing the identity of the interacting prey proteins. nih.govcreative-proteomics.com

This Co-IP-MS approach allows for the discovery of novel PPIs in the proteins' native environment and can capture transient or weak interactions within multi-component complexes. nih.govresearchgate.net The use of a small chemical tag like DNP is often preferred over larger protein tags (e.g., GST or GFP) as it is less likely to interfere with the natural interactions of the bait protein. biorxiv.org

Integration into Hapten-Antibody Recognition Systems

The DNP group is a classical hapten, a small molecule that can induce a robust immune response only when attached to a larger carrier molecule, such as a protein. creative-diagnostics.commedkoo.com This principle is the foundation of many immunological assays and diagnostic tools. This compound is a reagent specifically designed to facilitate the creation of these hapten-carrier conjugates for research and diagnostics.

The design of effective hapten-carrier conjugates is critical for generating high-titer, high-affinity antibodies and for developing sensitive immunoassays. medkoo.com DNP serves as an ideal hapten because it is chemically stable and not found in biological systems, ensuring that the resulting antibodies are highly specific. synabs.be

This compound is used to covalently link the DNP hapten to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). creative-diagnostics.comnih.gov These conjugates are then used to immunize animals to generate monoclonal or polyclonal anti-DNP antibodies. nih.gov The same reagent can be used to label detection probes or target molecules in various immunoassay formats. aatbio.combiotium.com For instance, a DNP-labeled secondary antibody can be detected by a tertiary anti-DNP antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, providing a signal amplification step in assays like ELISA or Western blotting. synabs.be

The degree of haptenation, or the molar ratio of hapten to carrier protein, is a critical parameter that can influence the immunogenicity of the conjugate and the performance of an immunoassay. medkoo.comthermofisher.com Over-labeling can sometimes lead to protein precipitation or loss of biological activity, while under-labeling may result in a weak signal. thermofisher.com Therefore, it is essential to quantify this ratio.

A common and straightforward method for determining the haptenylation degree of DNP-protein conjugates is UV-Vis spectrophotometry. thermofisher.com The method relies on the Beer-Lambert law and the distinct absorbance maxima of the protein and the DNP hapten. thermofisher.com

Measure Absorbance : The absorbance of the purified DNP-protein conjugate solution is measured at two wavelengths: 280 nm (for the protein, due to tryptophan and tyrosine residues) and the absorbance maximum for the DNP group (typically ~360 nm). thermofisher.com

Calculate Concentrations : The concentration of the protein is calculated from its absorbance at 280 nm after correcting for the DNP's contribution at that wavelength. The concentration of the DNP is calculated from its absorbance at ~360 nm using its known molar extinction coefficient.

Determine Molar Ratio : The molar ratio is determined by dividing the molar concentration of the DNP hapten by the molar concentration of the protein. thermofisher.com

Mass spectrometry provides an alternative method, where the increase in the protein's molecular weight after conjugation can be measured to determine the average number of DNP-PEG4 moieties attached. nih.gov

| Parameter | Description | Formula Component |

|---|---|---|

| A280 | Absorbance of the conjugate at 280 nm | Used to determine protein concentration. thermofisher.com |

| Amax (DNP) | Absorbance of the conjugate at the DNP's λmax (~360 nm) | Used to determine DNP concentration. |

| εprotein | Molar extinction coefficient of the protein at 280 nm | Calculated from amino acid sequence. thermofisher.com |

| εDNP | Molar extinction coefficient of DNP at its λmax | A known constant for the hapten. |

| CF | Correction factor for DNP absorbance at 280 nm | Accounts for the overlap in absorbance spectra. |

Utilization in Förster Resonance Energy Transfer (FRET) Based Assays

Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules, a donor fluorophore and an acceptor. bachem.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring within a 1-10 nm range. bachem.com This phenomenon is widely exploited in biochemical and cellular research to measure molecular proximity and conformational changes in proteins and other biomolecules. In this context, the dinitrophenyl (DNP) group, delivered via conjugation with molecules like this compound, serves as an effective acceptor or quencher.

The DNP group functions as an efficient FRET quencher, a molecule that accepts energy from a donor fluorophore without emitting light. The this compound compound is specifically designed to facilitate the labeling of biomolecules with this DNP quencher. The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically targets primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue, to form a stable amide bond. biotium.com

This amine-reactivity allows for the precise and covalent attachment of the DNP-PEG4 moiety to a specific site on a protein or peptide. Once conjugated, the DNP group can act as the FRET acceptor. The key to its function as a quencher lies in the overlap between its absorption spectrum and the emission spectrum of a suitable donor fluorophore. nih.gov When the donor is excited and is in close proximity to the DNP quencher, its energy is transferred to the DNP group instead of being released as fluorescence, leading to a measurable decrease or "quenching" of the donor's fluorescent signal. bachem.comqyaobio.com

The effectiveness of DNP as a quencher is highly dependent on the selection of an appropriate donor fluorophore. An ideal donor will have an emission spectrum that significantly overlaps with DNP's absorption spectrum, which has a maximum around 360 nm. nih.gov

Tryptophan: A particularly advantageous pairing for DNP is the intrinsic amino acid, Tryptophan. bachem.comqyaobio.comaatbio.com Tryptophan is a naturally fluorescent amino acid, which eliminates the need to introduce an external fluorescent label, thereby minimizing potential structural or functional perturbations of the protein under study. researchgate.net Tryptophan has an excitation maximum of approximately 280 nm and an emission maximum around 350-360 nm, which overlaps well with the absorbance of DNP. bachem.comqyaobio.com Studies have demonstrated that 2,4-DNP effectively quenches the fluorescence of Tryptophan when they are brought into proximity. nih.gov This pairing is frequently used in substrates designed to measure protease activity, where a peptide sequence containing Tryptophan and a DNP-labeled residue is cleaved, separating the pair and restoring Tryptophan fluorescence. bachem.com

Tyramine: Similar to Tryptophan, Tyramine-containing molecules can also serve as effective donors for DNP. The DNP-dPEG4-NHS Ester is noted for its utility as an amine-reactive FRET quencher when paired with Tyramine. biotium.com

The table below summarizes the spectral properties for a common DNP-based FRET pair.

| FRET Component | Role | Excitation Max (nm) | Emission Max (nm) | Acceptor Absorbance Max (nm) |

| Tryptophan | Donor | ~280 | ~360 | N/A |

| DNP | Acceptor/Quencher | N/A | N/A | ~360 |

This interactive table provides a summary of the spectral characteristics for the Tryptophan-DNP FRET pair.

Role in Targeted Protein Degradation Technologies (PROTACs)

Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic strategy. PROTACs are heterobifunctional molecules with three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. medchemexpress.commdpi.com By bringing the target protein and an E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein via the cell's own ubiquitin-proteasome system. medchemexpress.commdpi.com

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs. medchemexpress.commedchemexpress.combroadpharm.com The linker component of a PROTAC is crucial, as its length, flexibility, and chemical properties influence the stability and efficacy of the ternary complex (target protein-PROTAC-E3 ligase).

The this compound molecule serves as a versatile building block for constructing these linkers.

The NHS ester group provides a reactive handle for covalent attachment to a ligand containing a primary amine, which could be either the E3 ligase ligand or the target protein ligand. nih.gov

The PEG4 (polyethylene glycol) portion is a flexible, hydrophilic spacer. biotium.com The use of PEG linkers in PROTACs can enhance the aqueous solubility of the final molecule and provides the necessary length and flexibility to allow the two ligands to simultaneously bind their respective protein targets. biochempeg.com

The primary function of the linker in a PROTAC, synthesized using components like this compound, is to physically bridge the target protein and an E3 ubiquitin ligase. Once the PROTAC is assembled and introduced into a cellular environment, its two distinct ligands bind to their respective proteins. The linker spans the distance between them, creating a ternary complex. mdpi.com The formation of this complex is the critical initiating step for targeted degradation. The properties of the linker, including its length and rigidity as determined by the PEG4 chain, are determining factors in the stability and orientation of this complex, which in turn affects the efficiency of the subsequent ubiquitination step. biochempeg.com

PROTACs exploit the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). medchemexpress.com The process, facilitated by the PROTAC-mediated ternary complex, follows a series of steps: nih.gov

Ubiquitin Transfer: The E3 ligase, now held in close proximity to the target protein by the PROTAC linker, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. nih.gov

Polyubiquitination: This process is repeated to form a polyubiquitin chain on the target protein. nih.gov

Proteasomal Recognition: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. nih.gov

Degradation: The proteasome recognizes and binds to the ubiquitinated target protein, unfolds it, and degrades it into small peptides. nih.gov

The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules. The linker, derived from precursors like this compound, is therefore a central component that enables this hijacking of the UPS for the specific, targeted removal of a protein of interest. mdpi.com

Exploration in Material Science and Surface Functionalization

The unique chemical architecture of this compound lends itself to innovative applications in material science, particularly in the realm of surface functionalization. The terminal N-hydroxysuccinimide (NHS) ester group, the flexible polyethylene glycol (PEG) spacer, and the dinitrophenyl (DNP) hapten each contribute to its utility in modifying and enhancing the properties of various substrates.

Covalent Surface Modification Strategies

The primary mechanism for surface modification using this compound is the formation of a stable amide bond through the reaction of the NHS ester with primary amines (-NH2) on a material's surface. This covalent linkage ensures the robust and long-lasting attachment of the DNP-PEG4 moiety.

The process leverages the high reactivity of NHS esters with nucleophilic primary amines, typically conducted in aqueous buffers at a pH range of 7 to 9. Materials with inherent amino groups or those that have been pre-functionalized to introduce primary amines can be readily modified. This strategy has been successfully applied to a variety of surfaces, including silicon wafers and polymer brushes, to covalently immobilize molecules. broadpharm.com The NHS ester group reacts efficiently with primary amino groups to form these stable amide bonds, providing a reliable method for surface conjugation.

Key features of this covalent modification strategy include:

High Reactivity and Specificity: The NHS ester selectively reacts with primary amines, minimizing non-specific side reactions.

Stable Bond Formation: The resulting amide bond is chemically stable, ensuring the durability of the surface modification under various conditions.

Control over Surface Density: By controlling reaction conditions such as concentration and reaction time, the density of the conjugated molecule on the surface can be modulated.

The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Resulting Bond | Leaving Group |

| Surface-NH2 | This compound | Surface-NH-CO-CH2-PEG4-DNP (Amide Bond) | N-hydroxysuccinimide (NHS) |

This approach allows for the precise engineering of surface properties, introducing the specific functionalities of the PEG linker and the DNP group.

Development of Functionalized Biomaterials

The conjugation of this compound to biomaterials is a promising avenue for creating advanced, functional materials for biomedical applications. The components of the molecule each play a distinct role in the final properties of the biomaterial.

The PEG linker is particularly important in this context. Its hydrophilic and flexible nature can significantly alter the interface between the biomaterial and a biological environment. Key benefits of the PEG linker in biomaterial development include:

Reduced Non-Specific Binding: PEGylation is a well-established method to create surfaces that resist the non-specific adsorption of proteins and cells, which is crucial for implants, biosensors, and drug delivery systems.

Increased Solubility: The hydrophilic PEG chain improves the water solubility of the conjugate, which is advantageous during the functionalization process in aqueous environments. biotium.com

The DNP group, while primarily known as a hapten for immunological detection, can be used to create surfaces with specific recognition sites. Once a biomaterial is functionalized with DNP, it can specifically bind to anti-DNP antibodies. This opens up possibilities for creating:

Targeted Drug Delivery Systems: Biomaterials carrying DNP could be targeted by antibody-drug conjugates.

Diagnostic Platforms: Surfaces functionalized with DNP can be used in immunoassays for the capture and detection of anti-DNP antibodies or other molecules conjugated to them.

Immunomodulatory Materials: The presentation of haptens on a material surface could be explored for applications in immunology research.

The combination of a stable covalent attachment method, the biocompatible PEG spacer, and the specific recognition tag (DNP) makes this compound a versatile tool for the rational design of functionalized biomaterials.

Applications in Nucleic Acid Conjugation

This compound is a valuable reagent for the modification of nucleic acids, enabling the introduction of a DNP hapten tag for detection and purification purposes. The amine-reactive nature of the NHS ester is key to its application in this field.

Labeling of Amino-Modified Oligonucleotides

The most common strategy for labeling nucleic acids with this compound involves the use of oligonucleotides that have been synthesized to include a primary amine group. This "amino-modification" provides a specific site for the NHS ester to react.

The amino group is typically introduced at the 5' or 3' terminus of the oligonucleotide, or internally, using a modified phosphoramidite during solid-phase synthesis. The this compound is then conjugated to this amino-modified oligonucleotide in a post-synthesis reaction. aatbio.com The NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond, covalently attaching the DNP-PEG4 label. biotium.comaatbio.com

The reaction is typically carried out under the following conditions:

| Parameter | Condition | Rationale |

| pH | 7.0 - 9.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. |

| Buffer | Amine-free (e.g., bicarbonate or borate) | Prevents the buffer from competing with the oligonucleotide for reaction with the NHS ester. aatbio.com |

| Solvent | Anhydrous DMSO or DMF | Used to dissolve the often hydrophobic NHS ester before adding it to the aqueous reaction buffer. nih.gov |

The presence of the hydrophilic PEG4 linker improves the water solubility of the DNP label, which can be particularly beneficial when attaching multiple labels to a single oligonucleotide, as it helps prevent aggregation and precipitation. biotium.com Once labeled, the DNP tag can be used for various applications, including hybridization assays, fluorescence in situ hybridization (FISH), and affinity purification using anti-DNP antibodies. aatbio.com

Site-Specific Modification of DNA and RNA Constructs

The labeling of amino-modified oligonucleotides with this compound is inherently a site-specific modification technique. The specificity of the labeling is determined by the precise placement of the amino-modifier within the DNA or RNA sequence during its synthesis. This allows for the strategic placement of the DNP label at a desired location within the nucleic acid construct.

This level of control is crucial for applications where the position of the label could influence the biological activity or binding properties of the oligonucleotide. For example, a label placed at a terminus might have minimal impact on hybridization, whereas an internal label could potentially disrupt base pairing if not positioned carefully.

While other methods for site-specific RNA modification exist, such as enzymatic approaches or the use of unnatural base pairs, the use of NHS esters to target engineered amino groups offers a straightforward and widely accessible chemical method. This strategy enables researchers to create custom-designed DNA and RNA probes with DNP labels at specific sites for advanced research applications.

Methodologies for Purification and Characterization of Dnp Peg4 Ch2 Nhs Ester Conjugates

Chromatographic Purification Techniques for Conjugated Biomolecules

Following the conjugation reaction, the mixture typically contains the desired DNP-PEG4-CH2-biomolecule conjugate, unreacted biomolecule, and excess DNP-PEG4-CH2 NHS ester, along with its hydrolysis byproducts. Chromatographic techniques are powerful tools for separating these components based on their differing physicochemical properties.

When the reaction mixture is passed through an SEC column, the larger conjugated biomolecules are excluded from the pores of the stationary phase and thus elute earlier than the smaller, unconjugated biomolecules. nih.gov The very small, unreacted this compound and its hydrolysis products will have the longest retention times as they can permeate fully into the pores of the column matrix. nih.gov This technique is particularly effective for achieving separation between the desired conjugate and the unreacted biomolecule. sepax-tech.com.cnnih.gov The selection of the SEC column is critical, with the pore size of the resin chosen to provide optimal resolution between the conjugated and unconjugated species. chromatographyonline.com

Table 1: Representative SEC Elution Profile for a DNP-PEG4-Conjugated Protein

| Species | Typical Molecular Weight (kDa) | Expected Elution Volume (mL) |

|---|---|---|

| Aggregated Conjugate | >150 | 8.5 |

| DNP-PEG4-Protein Conjugate | ~70.5 | 10.2 |

| Unconjugated Protein | ~70 | 11.5 |

| Unreacted DNP-PEG4 Reagent | ~0.53 | 15.8 |

Note: This is an illustrative example. Actual elution volumes will vary based on the specific biomolecule, column, and mobile phase conditions.

For the efficient removal of small molecular weight impurities, such as excess this compound and N-hydroxysuccinimide byproduct, dialysis or desalting chromatography are commonly employed. Both methods rely on the principle of separating molecules based on a significant size difference.

Dialysis involves placing the reaction mixture in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO). The bag is then submerged in a large volume of buffer. The larger conjugate and unconjugated biomolecule are retained within the bag, while the smaller, unreacted reagents diffuse across the membrane into the surrounding buffer, which is periodically changed to maintain the concentration gradient.

Desalting chromatography is a faster alternative to dialysis. It is a form of size exclusion chromatography that uses a column with a resin designed to separate small molecules from larger ones. The conjugated biomolecule is collected in the void volume, while the smaller contaminants are retained by the resin and elute later.

Spectroscopic and Mass Spectrometric Approaches for Conjugate Verification

Once purified, the this compound conjugate must be thoroughly characterized to confirm its identity and quality. A combination of spectroscopic and spectrometric techniques is typically used to provide orthogonal data, ensuring a comprehensive analysis.

UV-Visible spectroscopy is a straightforward and powerful method for quantifying the amount of DNP hapten incorporated into a biomolecule. The dinitrophenyl group has a distinct absorbance maximum that allows for its detection and quantification. The neutral form of 2,4-dinitrophenol (B41442) exhibits an absorption maximum around 360 nm. researchgate.net

By measuring the absorbance of the purified conjugate at this wavelength, and knowing the molar extinction coefficient (ε) of the DNP moiety, the concentration of the DNP group can be determined using the Beer-Lambert law (A = εcl). The concentration of the biomolecule (e.g., a protein) can be determined by its absorbance at 280 nm. From these two values, the degree of labeling, or the average number of DNP-PEG4 molecules per biomolecule, can be calculated. It is important to account for any absorbance of the DNP group at 280 nm when calculating the protein concentration.

Mass spectrometry (MS) is an indispensable tool for the definitive confirmation of conjugation. It provides a direct measurement of the molecular weight of the conjugate, allowing for verification of the covalent attachment of the DNP-PEG4-CH2 moiety. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are commonly used.

The mass spectrum of the purified conjugate will show a mass shift corresponding to the addition of the DNP-PEG4-CH2 group for each successful conjugation event. The expected mass increase from the DNP-PEG4-CH2- moiety (after reaction with an amine, where the NHS group is lost) is approximately 413.4 Da. By comparing the mass of the conjugated biomolecule to the unconjugated starting material, the number of attached DNP-PEG4 linkers can be determined, providing information on the heterogeneity of the product. researchgate.net

Table 2: Expected Mass Changes upon Conjugation with this compound

| Species | Mass of Biomolecule (Da) | Mass of DNP-PEG4-CH2 Moiety (Da) | Expected Mass of Conjugate (Da) |

|---|---|---|---|

| Peptide + 1 DNP-PEG4 | 2,500 | 413.4 | 2,913.4 |

| Protein + 1 DNP-PEG4 | 50,000 | 413.4 | 50,413.4 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level structural information, confirming the covalent linkage and the structure of the attached DNP-PEG4-CH2 group. While full structural determination of a large biomolecule conjugate can be complex, ¹H NMR is particularly useful for identifying the characteristic signals of the linker.

The spectrum of the conjugate will contain signals that are not present in the spectrum of the unmodified biomolecule. Specifically, the aromatic protons of the DNP ring will appear in the downfield region (typically 7.0-9.0 ppm). The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG4 linker will exhibit a characteristic strong signal around 3.6 ppm. oregonstate.edupdx.edu The presence and integration of these signals provide definitive evidence of successful conjugation and can help to confirm the structure of the linker on the biomolecule.

Table 3: Predicted ¹H NMR Chemical Shifts for the DNP-PEG4-CH2- Moiety

| Protons | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | DNP Ring | 7.0 - 9.0 |

| Methylene Protons | -O-CH₂-CH₂- (PEG) | ~3.6 |

| Methylene Protons | -CH₂- (adjacent to amide) | ~2.5 |

| Methylene Protons | -CH₂- (adjacent to DNP-NH) | ~3.5-3.8 |

Note: Chemical shifts are approximate and can be influenced by the solvent and the local chemical environment of the conjugated biomolecule.

Table of Compounds

Electrophoretic and Immunological Detection of Labeled Species

Following the conjugation reaction, it is imperative to confirm the covalent attachment of the DNP-PEG4 moiety to the target protein or nucleic acid. Electrophoretic methods, which separate molecules based on their size, charge, and conformation, are powerful tools for this purpose. When combined with immunological detection that specifically targets the dinitrophenyl (DNP) hapten, these techniques provide a high degree of specificity and sensitivity.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. researchgate.net The addition of the this compound to a protein introduces a mass modification that can often be visualized as a mobility shift on an SDS-PAGE gel. Proteins conjugated with PEG moieties typically exhibit a higher apparent molecular weight than their unmodified counterparts, leading to retarded migration through the gel matrix. nih.gov

Following electrophoretic separation, the proteins are transferred to a solid support membrane, such as nitrocellulose or polyvinylidene difluoride (PVDF), for Western blot analysis. This immunological technique utilizes antibodies that specifically recognize the DNP hapten, providing a highly selective method for detecting the DNP-PEG4-labeled proteins. biotium.com A primary antibody raised against DNP binds to the hapten on the conjugated protein. Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye, which recognizes the primary antibody, is added. The signal generated from the enzyme-substrate reaction or fluorescence allows for the visualization and quantification of the DNP-labeled protein.

This combined approach of SDS-PAGE and Western blotting is invaluable for confirming the success of the conjugation reaction, assessing the degree of labeling, and identifying the specific protein(s) that have been modified in a complex mixture.

Detailed Research Findings:

While specific research data for proteins conjugated with this compound is not extensively available in published literature, the principles of detecting haptenated proteins are well-established. For instance, studies involving DNP immunostaining of proteins on SDS-PAGE gels have demonstrated the feasibility of this approach. researchgate.net In a typical experiment, a target protein would be incubated with varying molar excesses of this compound. The reaction products would then be resolved by SDS-PAGE and analyzed by Western blot using an anti-DNP antibody. The expected outcome would be the appearance of bands at a higher molecular weight corresponding to the DNP-PEG4-labeled protein, with the intensity of these bands correlating with the extent of conjugation.

Table 1: Representative Data for SDS-PAGE and Western Blot Analysis of a DNP-PEG4-Labeled Protein

| Lane | Sample Description | Apparent Molecular Weight (kDa) on SDS-PAGE | Western Blot Signal (Anti-DNP Antibody) |

| 1 | Molecular Weight Marker | N/A | N/A |

| 2 | Unlabeled Protein (Control) | 50 | Negative |

| 3 | Protein + 10-fold molar excess of this compound | 52-55 | Positive |

| 4 | Protein + 50-fold molar excess of this compound | 55-60 | Strong Positive |

Note: This table presents illustrative data based on established principles of protein conjugation and detection. The exact molecular weight shifts would depend on the specific protein and the degree of labeling.

Agarose (B213101) gel electrophoresis is a standard method for separating nucleic acids, such as DNA and RNA, based on their size. researchgate.net The conjugation of this compound to a nucleic acid, typically at an amine-modified nucleotide, will increase its molecular weight and alter its charge-to-mass ratio. This modification results in a discernible shift in the electrophoretic mobility of the nucleic acid conjugate when compared to the unlabeled counterpart. This phenomenon, often referred to as a gel shift or electrophoretic mobility shift assay (EMSA), is a clear indicator of successful conjugation. researchgate.net

In a typical analysis, the DNP-PEG4-labeled nucleic acid, along with an unlabeled control, is loaded onto an agarose gel. Upon application of an electric field, the negatively charged nucleic acids migrate towards the positive electrode. The larger, bulkier DNP-PEG4-conjugated nucleic acid will experience greater resistance from the gel matrix and thus migrate slower, resulting in a band that is "shifted" upwards in the gel relative to the faster-migrating unlabeled nucleic acid. The extent of this shift can provide qualitative information about the degree of labeling. Visualization is typically achieved by staining the gel with a fluorescent dye that intercalates with the nucleic acid, such as ethidium (B1194527) bromide or SYBR Green.

Detailed Research Findings:

Specific data on the gel electrophoresis of nucleic acids conjugated with this compound is limited. However, studies on PEG-aptamer conjugates have demonstrated that the addition of a PEG moiety leads to a significant retardation in electrophoretic mobility on an agarose gel. researchgate.net The degree of the band shift was shown to be dependent on the molar ratio of the PEGylating agent to the aptamer, indicating that this method can be used to assess the efficiency of the conjugation reaction. A similar principle would apply to DNP-PEG4-labeled nucleic acids, where the presence of a shifted band would confirm conjugation, and the relative intensity of the shifted and unshifted bands could provide a semi-quantitative measure of the labeling efficiency.

Table 2: Representative Data for Agarose Gel Electrophoresis of a DNP-PEG4-Labeled Oligonucleotide

| Lane | Sample Description | Observed Migration Distance (Relative Units) | Interpretation |

| 1 | DNA Ladder | N/A | Size reference |

| 2 | Unlabeled Oligonucleotide (25 bp) | 1.00 | Unconjugated |

| 3 | Oligonucleotide + this compound reaction mixture | 0.85 (shifted band), 1.00 (unshifted band) | Partial conjugation |

| 4 | Purified DNP-PEG4-labeled Oligonucleotide | 0.85 | Successful conjugation and purification |

Note: This table presents illustrative data based on the principles of electrophoretic mobility shift assays for conjugated nucleic acids. The actual migration distances will vary depending on the specific oligonucleotide, gel concentration, and electrophoresis conditions.

Future Research Directions and Unexplored Potential of Dnp Peg4 Ch2 Nhs Ester

Advancements in Site-Specific Bioconjugation Techniques

A primary limitation of traditional NHS ester chemistry is its lack of site-specificity, as it typically reacts with multiple primary amines (lysine residues and the N-terminus) on a protein's surface. nih.govthermofisher.com This non-selective labeling can lead to heterogeneous products with compromised protein function. nih.gov Future research is focused on transforming these reagents into tools for precise, site-specific modification.

One promising strategy involves the conversion of the NHS ester into a more selective reactive group. A recently developed method pretreats NHS esters with mercaptoethanesulfonate (MESNA) to generate a chemoselective thioester in situ. nih.govnih.gov This thioester can then specifically label proteins at a single, engineered N-terminal cysteine (N-Cys) residue. nih.govnih.gov This "one-pot" two-step reaction circumvents the need for complex synthetic chemistry to produce thioesters, making site-specific labeling more accessible to researchers in biology. nih.govnih.gov

Future advancements may expand this concept to target other unique amino acids or post-translational modifications, moving beyond N-terminal cysteines. The development of catalysts or reaction conditions that can modulate the reactivity of NHS esters towards specific lysine (B10760008) residues based on their local microenvironment (e.g., pKa, solvent accessibility) represents another significant frontier. Furthermore, enzymatic labeling strategies, which offer exceptional specificity, could be adapted to work in concert with DNP-PEG4-CH2 NHS ester, where the enzyme directs the conjugation to a specific recognition sequence on the target protein. nih.gov

| Feature | Conventional NHS Ester Labeling | Advanced Site-Specific Techniques |

|---|---|---|

| Target Residues | Multiple Lysine Residues, N-terminus thermofisher.com | Single N-terminal Cysteine (via thioester conversion) nih.govnih.gov |

| Product Homogeneity | Heterogeneous Mixture acs.org | Homogeneous, Well-defined Conjugate acs.org |

| Control over Stoichiometry | Poorly controlled nih.gov | Precisely controlled |

| Potential Impact on Function | Can alter protein conformation and function nih.gov | Minimal disruption of native protein function nih.gov |

Integration with Orthogonal Bioconjugation Chemistries

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions simultaneously in the same pot without them interfering with one another. dntb.gov.ua The future utility of this compound will be greatly enhanced by its integration into such schemes. The NHS ester group can serve as a convenient tool to install a "handle" for a subsequent, orthogonal reaction.

For instance, variants of the NHS ester can be synthesized to carry azide (B81097) or alkyne functionalities. After the initial amine-coupling reaction, these groups can be used in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.com This allows for the sequential or simultaneous attachment of multiple labels. For example, a protein could first be tagged with an azide-modified this compound, and then a fluorescent dye containing a terminal alkyne could be "clicked" on. Another emerging orthogonal strategy involves the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO), which offers extremely fast reaction kinetics. nih.gov An NHS ester could be used to introduce the TCO moiety, enabling subsequent labeling with a tetrazine-functionalized probe.

This dual-labeling capability opens up possibilities for sophisticated assays, such as FRET-based studies where the DNP tag acts as a quencher for a fluorescent dye attached via a secondary orthogonal reaction. biotium.comaatbio.com

Development of Novel this compound Variants for Enhanced Functionality

The core structure of this compound is modular, allowing for the development of variants with tailored properties. Future research will likely focus on modifying the PEG linker to impart new functionalities.

Linker Length and Composition: The PEG4 linker enhances water solubility. aatbio.combroadpharm.com Developing a library of compounds with varying PEG lengths (e.g., PEG8, PEG12) could allow for optimization of conjugate solubility, stability, and steric hindrance. broadpharm.com Shorter or longer linkers could be crucial for applications where the distance between the DNP tag and the biomolecule needs to be precisely controlled, such as in structural biology studies or the design of PROTACs. medchemexpress.combroadpharm.com

Cleavable Linkers: Incorporating cleavable moieties within the PEG linker would enable the release of the conjugated biomolecule after its capture or detection. Linkers that are sensitive to specific stimuli, such as pH changes, redox potential, or enzymatic activity, could be designed. nih.gov For example, a pH-sensitive linker could be used to release a captured protein in the acidic environment of an endosome. nih.gov

Branched Architectures: Branched PEG structures could be used to attach multiple DNP tags per conjugation event, amplifying the signal in detection assays. nih.gov This would be particularly useful in applications requiring high sensitivity.

High-Throughput Screening Methodologies Leveraging DNP Tagging

High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid testing of thousands to millions of compounds. danaher.combmglabtech.com The DNP tag is exceptionally well-suited for HTS applications due to the high-affinity and specificity of anti-DNP antibodies. precisepeg.com

Future HTS platforms could be designed around this interaction. One potential application is in the discovery of inhibitors for protein-protein or protein-nucleic acid interactions. nih.gov In such an assay, one binding partner could be labeled with the this compound and immobilized on a microplate coated with anti-DNP antibodies. The binding of the second, fluorescently-labeled partner could then be measured in the presence of a library of small molecule compounds. danaher.comnih.gov A decrease in fluorescence would indicate that a compound has disrupted the interaction.

The key steps in such a hypothetical HTS assay would be:

Immobilization: A DNP-labeled protein is captured on an anti-DNP antibody-coated surface.

Interaction: A fluorescently-labeled binding partner is added along with test compounds from a library.

Detection: The plate is washed, and the remaining fluorescence is quantified. A "hit" is identified by a reduction in signal compared to a control. nih.gov

This approach is adaptable to various detection methods, including fluorescence, luminescence, and colorimetric assays, making it a versatile tool for drug discovery. danaher.com

Computational Modeling and Simulation of Conjugation Events and Bioconjugate Behavior

Computational methods are becoming indispensable for understanding and predicting the outcomes of chemical reactions and the behavior of complex biomolecules. Future research will increasingly apply these tools to the use of this compound.

Modeling Conjugation Kinetics: Numerical models can simulate the kinetics of the NHS ester conjugation reaction. nih.gov These models can couple mass transport equations (diffusion and convection) with surface reaction kinetics to predict the efficiency of labeling under different conditions, such as in a microfluidics system. nih.gov By simulating the effects of reagent concentration, flow rate, and pH, these models can help optimize experimental protocols to achieve higher yields and specificity, minimizing undesirable side reactions like hydrolysis. thermofisher.comnih.gov

Simulating Bioconjugate Behavior: After conjugation, molecular dynamics (MD) simulations can be used to predict the structural and dynamic consequences of attaching the DNP-PEG4 linker to a protein. researchgate.net These simulations can reveal whether the conjugate remains stable, if the tag is accessible for antibody binding, or if the modification alters the protein's native conformation or active site. This predictive power can guide the design of bioconjugation strategies, for example, by identifying optimal attachment sites that are least likely to disrupt protein function. researchgate.net

| Modeling Approach | Focus Area | Key Parameters and Outputs |

|---|---|---|

| Kinetic Modeling / Finite Element Analysis | Conjugation Reaction Event nih.gov | Parameters: Reagent concentration, pH, flow rate, temperature. thermofisher.comnih.govOutputs: Reaction yield, rate constants, optimal reaction time, hydrolysis rate. nih.gov |

| Molecular Dynamics (MD) Simulation | Post-Conjugation Bioconjugate Behavior researchgate.net | Parameters: Force fields, solvent model, temperature, pressure. Outputs: Structural stability (RMSD), conformational changes, linker flexibility, solvent accessible surface area of DNP tag. researchgate.net |

Q & A

Q. What is the structural basis of DNP-PEG4-CH2 NHS ester, and how does it enable biomolecular conjugation?

this compound consists of three functional components: a 2,4-dinitrophenyl (DNP) group for molecular recognition, a tetraethylene glycol (PEG4) spacer for solubility and steric flexibility, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation. The NHS ester reacts selectively with primary amines (e.g., lysine residues or N-terminal amines) on proteins, forming stable amide bonds. The PEG4 spacer enhances water solubility and reduces steric hindrance, improving conjugation efficiency .

Q. What are the recommended storage conditions to preserve the reactivity of this compound?

Store the reagent in airtight, light-protected containers at -20°C. Avoid repeated freeze-thaw cycles, as this can hydrolyze the NHS ester, reducing conjugation efficiency. Prepare working solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and use immediately to prevent degradation .

Q. How does the PEG4 spacer influence experimental outcomes in protein labeling?

The PEG4 spacer increases hydrophilicity, preventing aggregation of labeled biomolecules. It also provides a flexible linker, minimizing steric interference between the DNP group and the target protein’s active sites. This is critical for maintaining protein functionality post-conjugation, particularly in immunoassays or structural studies .

Advanced Research Questions